N,N'-bis(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide
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Overview
Description
N,N'-bis(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide, also known as BMD-1, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BMD-1 belongs to the family of chromene derivatives, which have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mechanism of Action
N,N'-bis(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide exerts its anticancer activity by inhibiting the activity of the PI3K/Akt/mTOR signaling pathway, which is known to be dysregulated in many types of cancer. N,N'-bis(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide blocks the phosphorylation of Akt and mTOR, which leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells. N,N'-bis(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and upregulates the expression of pro-apoptotic proteins such as Bax, which further enhances its anticancer activity.
Biochemical and Physiological Effects:
N,N'-bis(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide has been shown to exhibit minimal toxicity towards normal cells, which makes it a potential candidate for cancer therapy. It has also been shown to possess anti-inflammatory and antioxidant properties, which may have therapeutic implications in the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis.
Advantages and Limitations for Lab Experiments
One of the main advantages of N,N'-bis(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide is its potent anticancer activity against a wide range of cancer cell lines. It also possesses anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases. However, one of the limitations of N,N'-bis(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide is its low solubility in water, which may limit its bioavailability in vivo.
Future Directions
Further research is needed to explore the potential therapeutic applications of N,N'-bis(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide in the treatment of cancer and inflammatory diseases. Future studies should focus on optimizing the synthesis method of N,N'-bis(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide to increase its yield and purity. The pharmacokinetics and pharmacodynamics of N,N'-bis(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide should also be investigated to determine its bioavailability and toxicity in vivo. Moreover, the mechanism of action of N,N'-bis(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide should be further elucidated to identify potential targets for cancer therapy.
Synthesis Methods
The synthesis of N,N'-bis(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide involves the condensation of 4-methoxybenzaldehyde and 2-hydroxy-1-naphthaldehyde in the presence of sulfuric acid to form the chromene intermediate. The intermediate is then treated with sulfamic acid to yield the final product, N,N'-bis(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide. The overall yield of this synthesis method is around 60%, and the purity of the product can be increased by recrystallization.
Scientific Research Applications
N,N'-bis(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, colon, and liver cancer cells. It has been demonstrated to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of the PI3K/Akt/mTOR signaling pathway. N,N'-bis(4-methoxyphenyl)-6-oxo-6H-benzo[c]chromene-3,8-disulfonamide has also been shown to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and atherosclerosis.
properties
IUPAC Name |
3-N,8-N-bis(4-methoxyphenyl)-6-oxobenzo[c]chromene-3,8-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O8S2/c1-35-19-7-3-17(4-8-19)28-38(31,32)21-11-13-23-24-14-12-22(16-26(24)37-27(30)25(23)15-21)39(33,34)29-18-5-9-20(36-2)10-6-18/h3-16,28-29H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBNANMJCLQYMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=C(C=C(C=C4)S(=O)(=O)NC5=CC=C(C=C5)OC)OC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-N,8-N-bis(4-methoxyphenyl)-6-oxobenzo[c]chromene-3,8-disulfonamide |
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